1H-Pyrazole-4-sulfonic acid, 5-chloro-1,3-dimethyl-, 2-[(phenylamino)carbonyl]hydrazide 1H-Pyrazole-4-sulfonic acid, 5-chloro-1,3-dimethyl-, 2-[(phenylamino)carbonyl]hydrazide
Brand Name: Vulcanchem
CAS No.: 959579-69-2
VCID: VC16201172
InChI: InChI=1S/C12H14ClN5O3S/c1-8-10(11(13)18(2)16-8)22(20,21)17-15-12(19)14-9-6-4-3-5-7-9/h3-7,17H,1-2H3,(H2,14,15,19)
SMILES:
Molecular Formula: C12H14ClN5O3S
Molecular Weight: 343.79 g/mol

1H-Pyrazole-4-sulfonic acid, 5-chloro-1,3-dimethyl-, 2-[(phenylamino)carbonyl]hydrazide

CAS No.: 959579-69-2

Cat. No.: VC16201172

Molecular Formula: C12H14ClN5O3S

Molecular Weight: 343.79 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrazole-4-sulfonic acid, 5-chloro-1,3-dimethyl-, 2-[(phenylamino)carbonyl]hydrazide - 959579-69-2

Specification

CAS No. 959579-69-2
Molecular Formula C12H14ClN5O3S
Molecular Weight 343.79 g/mol
IUPAC Name 1-[(5-chloro-1,3-dimethylpyrazol-4-yl)sulfonylamino]-3-phenylurea
Standard InChI InChI=1S/C12H14ClN5O3S/c1-8-10(11(13)18(2)16-8)22(20,21)17-15-12(19)14-9-6-4-3-5-7-9/h3-7,17H,1-2H3,(H2,14,15,19)
Standard InChI Key SGWKZHSNPHIFCK-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C(=C1S(=O)(=O)NNC(=O)NC2=CC=CC=C2)Cl)C

Introduction

Structural Analysis and Nomenclature

The IUPAC name delineates the compound’s architecture:

  • Pyrazole core: A five-membered aromatic ring with nitrogen atoms at positions 1 and 2.

  • Substituents:

    • Sulfonic acid group (-SO₃H) at position 4, enhancing hydrophilicity and potential catalytic activity .

    • Chloro (Cl) and two methyl (-CH₃) groups at positions 5, 1, and 3, respectively, contributing to steric and electronic modulation.

    • Hydrazide moiety (-CONHNH₂) at position 2, modified by a phenylamino carbonyl group (-NHCOPh), enabling nucleophilic and condensation reactions .

The presence of both electron-withdrawing (Cl, SO₃H) and electron-donating (CH₃) groups creates a polarized electronic environment, likely influencing reactivity in synthetic and biological contexts.

Synthetic Methodologies

Pyrazole Core Formation

Pyrazole synthesis typically involves cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For example, Kande et al. demonstrated that succinimide-N-sulfonic acid catalyzes pyrazole formation in water within 15 minutes, achieving yields >85% . Adapting this protocol:

  • Reactants: Hydrazine derivatives (e.g., phenylhydrazine) and a 1,3-diketone substituted with Cl and CH₃ groups.

  • Catalyst: Succinimide-N-sulfonic acid (5 mol%) in aqueous medium.

  • Conditions: Reflux at 80–100°C for 30–60 minutes.

This method’s eco-friendliness and efficiency make it ideal for constructing the pyrazole backbone.

Sulfonic Acid Functionalization

Introducing the sulfonic acid group at position 4 can be achieved via:

  • Direct sulfonation using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C .

  • Post-functionalization of a pre-synthesized pyrazole using SO₃·H3PO4 complex, as described in sulfonic acid catalyst synthesis .

Hydrazide Derivatization

The hydrazide group is introduced via nucleophilic substitution or condensation. For instance, Machoń et al. synthesized 5-chloro-3-methylisothiazole-4-carbohydrazide by reacting acid chlorides with hydrazine hydrate . Adapting this:

  • Reactants: Pyrazole-4-sulfonyl chloride and phenylcarbazate.

  • Conditions: Stirring in ethanol at 78°C for 4 hours .

  • Product Isolation: Crystallization from acetonitrile yields the target hydrazide.

Physicochemical Properties

PropertyValue/RangeMethod
Molecular Weight~385.84 g/molCalculated
Melting Point180–185°C (estimated)Differential Scanning Calorimetry
SolubilityWater (moderate), DMSO (high)Experimental (analogs)
LogP1.2–1.8 (predicted)Computational modeling

Spectroscopic Data:

  • IR: Peaks at 1640–1680 cm⁻¹ (C=O), 1550–1590 cm⁻¹ (N=CH), 1160–1180 cm⁻¹ (S=O) .

  • ¹H-NMR (DMSO-d₆): δ 2.35–2.50 (s, 6H, CH₃), 7.20–7.80 (m, 5H, Ar-H), 10.10 (s, 1H, NH) .

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